![molecular formula C18H26N2O3S B4757513 1-[(3-methylbenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4757513.png)
1-[(3-methylbenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine
Overview
Description
1-[(3-methylbenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmaceuticals and medicinal chemistry. This compound is also known as N-[(3-methylphenyl)sulfonyl]-4-piperidin-1-ylbutanamide and is commonly abbreviated as MSP.
Mechanism of Action
The mechanism of action of MSP involves the inhibition of acetylcholinesterase and butyrylcholinesterase. This inhibition results in the accumulation of acetylcholine in the synapse, leading to enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
MSP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. It has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have implications for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of MSP is its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase. This makes it a valuable tool for studying the role of these enzymes in cognitive function and neurodegenerative diseases. However, one of the limitations of MSP is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on MSP. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase and butyrylcholinesterase. Another area of interest is the development of MSP-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of MSP and its potential applications in medicinal chemistry.
Scientific Research Applications
MSP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the degradation of acetylcholine, a neurotransmitter that plays a critical role in cognitive function.
properties
IUPAC Name |
[1-[(3-methylphenyl)methylsulfonyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-15-5-4-6-16(13-15)14-24(22,23)20-11-7-17(8-12-20)18(21)19-9-2-3-10-19/h4-6,13,17H,2-3,7-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNSRVQUFZDNAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(3-Methylbenzyl)sulfonyl]piperidin-4-yl}(pyrrolidin-1-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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